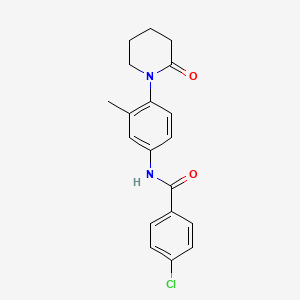

4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

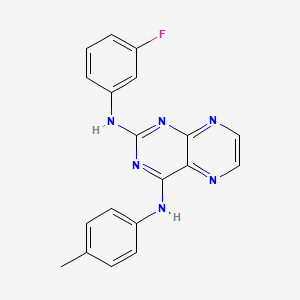

“4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is a chemical compound. It shares some structural similarities with Apixaban, a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold has been shown to retain potent FXa binding activity .

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research on piperidine derivatives, closely related to the chemical structure of interest, has shown significant anti-acetylcholinesterase (AChE) activity. Such compounds have been synthesized and evaluated, revealing that certain modifications, such as substituting the benzamide with bulky moieties, substantially increase their activity. These findings suggest potential applications of similar compounds in treating conditions like dementia, by increasing acetylcholine content in the brain, thus improving cognitive functions (Sugimoto et al., 1990).

Anti-cancer Properties

Studies have also explored the synthesis and anti-cancer activity of novel quinuclidinone derivatives, which share a structural resemblance to the compound . These derivatives have been designed, synthesized, and evaluated as potential anti-cancer agents, showing promising activity in cell viability assays against various cancer cell lines. Such research underscores the potential utility of 4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide and its derivatives in developing new anti-cancer therapeutics (Soni et al., 2015).

Anti-tubercular Activity

The synthesis of benzamide derivatives has also been investigated for their potential anti-tubercular activity. Novel derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising activity and non-cytotoxic nature. This research highlights the potential of such compounds in the development of new anti-tubercular drugs, contributing to the fight against tuberculosis (Nimbalkar et al., 2018).

Anticonvulsant Activity

Further research into enaminones, related to the structure of interest, has explored their anticonvulsant activity. By evaluating the effects of these compounds using the amygdala kindling model, researchers have identified several analogs that demonstrate potent anticonvulsant properties, providing insights into the development of new treatments for epilepsy (Scott et al., 1993).

Metabolic Pathway Investigation

In addition, the metabolic fate and disposition of similar compounds have been studied in animal models. These studies offer valuable information on the absorption, distribution, metabolism, and excretion (ADME) of such compounds, crucial for drug development and understanding the pharmacokinetics of potential pharmaceuticals (Yue et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is not provided in the available resources, it’s worth noting that Apixaban, a structurally similar compound, acts as a direct inhibitor of activated factor X (FXa). It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

properties

IUPAC Name |

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIVDBGBEWYLCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2605016.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)

![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2605025.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)